1,2,3,4,6-Pentachlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJBAPSLUZUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232560 | |
| Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-47-6 | |
| Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX0M6738NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Sources of 1,2,3,4,6 Pentachlorodibenzofuran in the Environment
Unintentional By-product Formation in Industrial Processes
The formation of 1,2,3,4,6-Pentachlorodibenzofuran is primarily associated with processes involving chlorine and organic materials at high temperatures.
Waste incineration is a significant source of polychlorinated dibenzofurans (PCDFs), including the 1,2,3,4,6-penta congener. ontosight.ai The combustion of chlorinated materials, such as certain plastics and chemical wastes, can lead to the formation of these compounds. For instance, 1,2,3,7,8-Pentachlorodibenzofuran has been detected in the soil near municipal waste incinerators. caymanchem.com The incomplete combustion of organic matter in the presence of chlorine provides the necessary conditions for the synthesis of PCDFs.
Emissions from a municipal waste incinerator can contain various PCDF congeners. The table below shows the concentration of 2,3,4,7,8-pentachlorodibenzofuran (B44125), a related compound, found near an incinerator.
| Location | Distance from Incinerator | Concentration (pg/cu m) |
| Akron, OH | 2 km | 0.042 |
Data sourced from a 1987 study on municipal waste incinerator emissions. nih.gov
The pulp and paper industry has been a notable source of chlorinated organic compounds, including PCDFs, due to the use of chlorine for bleaching pulp. researchgate.netscilit.com The reaction of elemental chlorine with lignin (B12514952) and other organic precursors present in the pulp can generate these compounds. researchgate.netpops.int Specifically, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have been identified as potential byproducts of chemical pulp bleaching with chlorine. pops.int
The industry has largely shifted away from using elemental chlorine to processes like elemental chlorine-free (ECF) bleaching, which utilizes chlorine dioxide. pops.intpall.com This change significantly reduces the formation of dioxins and furans. pops.int Increasing the substitution of chlorine with chlorine dioxide has been shown to decrease the formation of chlorinated organic substances. pops.int
The production of certain chlorinated chemicals can inadvertently lead to the formation of PCDFs as impurities. nih.govontosight.ai These processes often involve reactions at high temperatures with chlorinated compounds, creating an environment conducive to PCDF synthesis.
Metallurgical operations can also be a source. For example, metal recovery facilities have been identified as sites of PCDF contamination. caymanchem.com High-temperature processes in the presence of chlorine-containing materials can result in the formation of these compounds.
Congener Profiles and Source Apportionment Methodologies
The specific pattern of different PCDF congeners, known as the congener profile, can sometimes be used to help identify the source of the contamination. Different formation pathways and industrial processes can produce distinct mixtures of PCDF congeners. By analyzing the relative abundance of each congener in an environmental sample, researchers can attempt to trace the pollution back to its origin.
For example, the congener profile in the flue gas from a municipal waste incinerator will likely differ from the profile found in the effluent from a pulp and paper mill that used chlorine bleaching. These profiles are determined using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ontosight.ai
Environmental Fate and Transport Dynamics of 1,2,3,4,6 Pentachlorodibenzofuran
Persistence and Degradation Half-Life Studies in Environmental Matrices
1,2,3,4,6-PeCDF is a persistent compound, resistant to degradation in various environmental compartments. While specific half-life data for this particular isomer are limited, the class of PCDFs is known for its long environmental persistence. The rate of degradation is influenced by environmental conditions such as microbial activity, sunlight, and the presence of other chemicals.
In general, PCDFs can undergo transformation through processes like photolysis, hydrolysis, and microbial degradation. ontosight.ai However, these processes are often slow for highly chlorinated congeners. The persistence of these compounds allows for their long-range transport and accumulation in the environment.
Bioaccumulation and Bioconcentration Research in Ecological Receptors
Due to its lipophilic (fat-loving) nature, 1,2,3,4,6-PeCDF has a high potential for bioaccumulation and bioconcentration in living organisms. This means that the compound can accumulate in the tissues of organisms at concentrations much higher than in the surrounding environment.
Trophic Transfer and Biomagnification in Food Webs
Once in the food web, 1,2,3,4,6-PeCDF can be transferred from lower to higher trophic levels, a process known as trophic transfer. This can lead to biomagnification, where the concentration of the compound increases in organisms at successively higher levels of the food chain.
Studies on PCDDs and PCDFs have demonstrated their potential to biomagnify in aquatic and terrestrial food webs. epa.gov For example, fish-eating birds and mammals can accumulate high concentrations of these compounds from their diet. The biomagnification factor (BMF), which quantifies the increase in concentration from prey to predator, can be significant for some PCDF congeners. While specific BMFs for 1,2,3,4,6-PeCDF are not widely reported, the general principles of biomagnification for persistent, lipophilic compounds apply.
Inter-Compartmental Partitioning Behavior (Air, Water, Soil, Sediment)
The movement and distribution of 1,2,3,4,6-PeCDF in the environment are governed by its physical and chemical properties. As a compound with low water solubility and high lipophilicity, it tends to partition from water into soil, sediment, and biota. ontosight.ai
In the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter, allowing for long-range transport. From the atmosphere, it can be deposited onto soil and water surfaces. In aquatic systems, it will preferentially adsorb to suspended particles and settle into the sediment, which acts as a major sink for these compounds. The partitioning behavior between air, water, soil, and sediment is a key factor in its environmental fate and exposure pathways for organisms.
Long-Range Atmospheric and Oceanic Transport Modeling
Due to their persistence and ability to adsorb to atmospheric particles, PCDFs like 1,2,3,4,6-PeCDF can undergo long-range atmospheric transport. This means they can be transported far from their original sources, leading to their presence in remote areas such as the Arctic.
Modeling studies are used to understand and predict the global transport and deposition of these pollutants. These models incorporate factors such as emission sources, atmospheric chemistry, and deposition processes to simulate the movement of these compounds across continents and oceans.
Historical Presence and Trends in Environmental Archives (e.g., Sediment Cores)
Environmental archives, such as sediment cores from lakes and oceans, provide a historical record of pollution. Analysis of these cores allows scientists to reconstruct past trends in the deposition of contaminants like 1,2,3,4,6-PeCDF.
Studies of sediment cores have shown varying trends for PCDDs and PCDFs in different parts of the world. In some industrialized regions, concentrations have decreased in recent decades due to stricter regulations on industrial emissions. However, in other areas, particularly in developing countries, concentrations have shown increasing trends, potentially due to ongoing local sources. nih.govresearchgate.netfrontiersin.org For example, a study in Mexico found increasing concentrations of PCDDs/Fs in the upper sections of sediment cores, suggesting that local sources are still active and their impact is growing. nih.gov
Advanced Analytical Methodologies for 1,2,3,4,6 Pentachlorodibenzofuran Quantification
High-Resolution Gas Chromatography (HRGC) Separations of Pentachlorodibenzofuran Isomers
High-resolution gas chromatography (HRGC) is a cornerstone technique for the separation of PCDF isomers. rsc.orgnih.gov The complexity of environmental samples necessitates the use of capillary columns with high resolving power to separate the various PCDF congeners from each other and from other polychlorinated compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). rsc.orgnih.gov The separation of these isomers is critical as the toxicity of PCDF congeners varies significantly depending on the chlorine substitution pattern. sigmaaldrich.com
The choice of the stationary phase in the capillary column is a critical parameter for achieving the desired separation. Non-polar columns, such as those with a 5% phenyl-95% methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used for the analysis of PCDFs. nist.gov These columns separate the isomers based on their boiling points and slight differences in their interaction with the stationary phase. For instance, a study by Korhonen and Mäntykoski (1989) utilized a 25-meter HP-5 capillary column to determine the retention indices of various PCDFs, including pentachlorodibenzofuran isomers. nist.gov
In some cases, more polar columns or even multidimensional gas chromatography (MDGC) systems are employed to resolve co-eluting isomers. nih.govfmach.it MDGC, which involves coupling two or more columns with different selectivities, can provide enhanced separation for particularly complex mixtures. fmach.it The elution profiles of 2,3,7,8-substituted PCDFs, which are of high toxicological concern, have been extensively studied to ensure their separation from other isomers. rsc.org
| Parameter | Typical Value/Condition | Source |
| Column Type | Capillary | nist.gov |
| Stationary Phase | HP-5 (5% Phenyl Methylpolysiloxane) | nist.gov |
| Column Length | 25 m - 60 m | nist.govresearchgate.netresearchgate.net |
| Column Diameter | 0.20 mm - 0.32 mm | nist.govresearchgate.net |
| Film Thickness | 0.11 µm - 0.25 µm | nist.govresearchgate.netresearchgate.net |
| Carrier Gas | Helium | nist.govfmach.it |
| Injector Temperature | 280 °C | fmach.it |
| Temperature Program | 100°C (1 min) -> 20°C/min to 180°C -> 5°C/min to 290°C | nist.gov |
| Detector | High-Resolution Mass Spectrometer (HRMS) | rsc.orgpublications.gc.ca |
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis
Due to the extremely low concentrations at which 1,2,3,4,6-pentachlorodibenzofuran is typically found and the potential for interference from other compounds, high-resolution mass spectrometry (HRMS) is the preferred detection method. publications.gc.cameasurlabs.comnih.gov HRMS instruments can differentiate between ions with very similar mass-to-charge ratios, which is essential for distinguishing target analytes from matrix components. nih.gov This high resolving power allows for the confident identification and quantification of PCDFs at parts-per-quadrillion (ppq) to parts-per-trillion (ppt) levels. nih.govwell-labs.com
The use of HRMS in combination with HRGC provides a powerful tool for the ultra-trace analysis of PCDFs in various matrices, including biological tissues, sediments, and industrial effluents. publications.gc.ca The high mass accuracy of HRMS ensures a high degree of certainty in the identification of the detected compounds. nih.gov
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique used in the analysis of PCDFs. well-labs.com This method involves spiking the sample with a known amount of an isotopically labeled standard of the target analyte, such as ¹³C₁₂-1,2,3,4,6-pentachlorodibenzofuran, prior to extraction and cleanup. medchemexpress.com Because the labeled standard has a different mass from the native analyte but behaves almost identically during sample preparation and analysis, it can be used to correct for losses of the analyte during these steps. well-labs.com
The ratio of the response of the native analyte to the labeled standard is used to calculate the concentration of the native analyte in the original sample. This approach significantly improves the accuracy and precision of the analysis by compensating for matrix effects and variations in recovery. well-labs.com For pentachlorinated PCDF congeners, ¹³C₁₂-labeled standards are commonly used. well-labs.comepa.gov
Electron Ionization (EI) is a widely used ionization technique for the analysis of PCDFs. nist.gov In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, with its characteristic pattern of molecular and fragment ions, serves as a "fingerprint" for the compound, aiding in its identification. nist.gov
Negative Ion Chemical Ionization (NICI) is another valuable ionization technique, particularly for compounds with high electron affinity, such as chlorinated compounds. nih.govcsic.es NICI is a softer ionization technique than EI, often resulting in less fragmentation and a more abundant molecular ion, which can enhance sensitivity for certain analytes. csic.es Studies have shown that NICI can offer advantages in terms of detection limits and sensitivity for organochlorine compounds. csic.es The choice between EI and NICI can depend on the specific analytical requirements, such as the need for structural information from fragmentation patterns versus the need for maximum sensitivity. nist.govcsic.es
Comprehensive Sample Preparation and Clean-up Protocols for Complex Matrices
The analysis of this compound in complex matrices such as soil, sediment, biological tissues, and industrial waste requires extensive sample preparation and cleanup to remove interfering compounds. well-labs.comepa.gov These interferences can be present at concentrations many orders of magnitude higher than the target analyte and can significantly impact the accuracy and sensitivity of the analysis.
Several extraction techniques are employed to isolate PCDFs from the sample matrix.
Soxhlet Extraction: This is a classical and robust technique that has been widely used for the extraction of PCDFs from solid samples like soil and sediment. tandfonline.comnih.gov It involves continuous extraction with an organic solvent, such as toluene (B28343), over an extended period (e.g., 16-24 hours). tandfonline.comtheanalyticalscientist.com While effective, Soxhlet extraction is time-consuming and requires large volumes of solvent. nih.gov
Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a more modern technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples. nih.govnist.govnist.gov This method is significantly faster and uses less solvent compared to Soxhlet extraction, while often achieving comparable or even better extraction efficiencies. theanalyticalscientist.comnih.gov Common solvents for PFE of PCDFs include toluene and hexane. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extraction and cleanup of PCDFs from liquid samples like water and edible oils, as well as for the cleanup of extracts from solid samples. researchgate.netnih.govnih.govaccesson.kr SPE utilizes a solid sorbent material, often packed in a cartridge or disk, to retain the analytes of interest while allowing interfering compounds to pass through. nih.gov Various sorbents, including C18-bonded silica (B1680970) and carbon-based materials, are used for PCDF analysis. nih.govnih.gov
| Technique | Principle | Advantages | Disadvantages | Source |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Robust, well-established. | Time-consuming, large solvent consumption. | tandfonline.comnih.govnih.gov |
| Pressurized Fluid Extraction (PFE) | Extraction with solvent at elevated temperature and pressure. | Fast, low solvent consumption, high efficiency. | Requires specialized equipment. | theanalyticalscientist.comnih.govnist.govnist.gov |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. | Versatile for extraction and cleanup, low solvent use. | Can be prone to clogging with complex matrices. | researchgate.netnih.govnih.govaccesson.kr |
Following extraction, a multi-step cleanup process is typically required to remove co-extracted interferences. These strategies often involve column chromatography with various adsorbent materials.
A common approach involves a series of chromatographic columns, such as silica gel, alumina, and activated carbon. well-labs.comepa.gov Silica gel is often modified with sulfuric acid to remove lipids and other oxidizable compounds. Alumina is effective in separating PCDFs from other classes of compounds. Activated carbon chromatography is a particularly powerful tool for isolating PCDFs and other planar molecules, like PCDDs and coplanar PCBs, from non-planar interferences. epa.govnih.gov The strong retention of planar molecules on the carbon surface allows for their selective elution.
The combination of these extraction and cleanup techniques is crucial for obtaining a sample extract that is sufficiently clean for HRGC-HRMS analysis, enabling the reliable quantification of this compound at ultra-trace levels. well-labs.comepa.gov
Quality Assurance and Quality Control in Analytical Method Validation
A robust quality assurance/quality control (QA/QC) program is fundamental to ensuring the reliability and accuracy of analytical data for this compound. researchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu This involves a comprehensive evaluation of the method's performance characteristics. iupac.org
Key QA/QC components in the analysis of PCDFs include:
Method Blanks: These are used to assess contamination during the entire analytical process. A method blank, consisting of an analyte-free matrix, is processed alongside the samples. The absence of target analytes in the blank ensures that the analytical system does not introduce contamination. bacwa.org
Spiked Samples and Certified Reference Materials (CRMs): To evaluate the accuracy and recovery of the method, a known quantity of the analyte is added to a sample (matrix spike) or a CRM with a certified concentration of the analyte is analyzed. epa.gov The recovery of the spiked analyte should fall within predefined acceptance limits.
Internal Standards: Isotopically labeled analogs of the target analytes, such as ¹³C₁₂-labeled PCDFs, are added to each sample before extraction. keikaventures.com These standards are used to monitor the efficiency of the extraction and cleanup steps and to provide more accurate quantification by correcting for any analyte losses during sample preparation. keikaventures.com
Calibration: The analytical instrument, typically a high-resolution gas chromatograph/high-resolution mass spectrometer (HRGC/HRMS), is calibrated using a series of standard solutions containing known concentrations of this compound and other PCDFs. epa.gov The initial calibration establishes the instrument's response curve, and continuing calibration verification checks are performed at regular intervals to ensure the instrument's stability. epa.gov
Precision: The precision of the method, or the closeness of agreement between independent test results, is assessed by analyzing replicate samples. This can be done by analyzing duplicate samples or by repeatedly analyzing a single sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. iupac.org These are critical parameters for trace-level analysis of toxic compounds like this compound.
The table below summarizes the key performance characteristics evaluated during analytical method validation for PCDF analysis.
| Performance Characteristic | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 70-130% for spiked samples and CRMs. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Derived from linearity studies. europa.eu |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Emerging Analytical Techniques and Automation in PCDFs Research
The field of PCDF analysis is continually evolving, with a focus on developing faster, more sensitive, and more automated methods. nih.gov These advancements are crucial for high-throughput analysis and for detecting ever-lower concentrations of these pollutants in various environmental and biological matrices.
Emerging Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS): While HRGC/HRMS is the standard technique, advancements in HRMS technology, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer even higher resolution and mass accuracy. This improves the selectivity for target analytes and reduces the potential for interferences.
Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides an additional layer of selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions. This technique can significantly enhance the signal-to-noise ratio and is particularly useful for complex matrices. nih.gov
Two-Dimensional Gas Chromatography (GCxGC): GCxGC utilizes two columns with different stationary phases to provide a much higher chromatographic resolution than single-column GC. This is especially beneficial for separating complex mixtures of PCDF congeners and other persistent organic pollutants. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization technique that can be used with GC. It has been shown to be effective for the analysis of halogenated organic contaminants and can provide complementary information to traditional electron ionization (EI). ub.edu
Automation in PCDFs Analysis:
Automation is playing an increasingly important role in PCDF analysis, helping to reduce sample preparation time, minimize the use of solvents, and decrease the potential for human error. nih.govresearchgate.net
Automated Sample Cleanup: Automated systems that combine techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) can significantly streamline the cleanup of sample extracts. nih.govresearchgate.net These systems can effectively remove interfering compounds and fractionate the analytes of interest. nih.govresearchgate.net
Automated Long-Term Sampling: For monitoring atmospheric emissions, automated long-term sampling systems have been developed. nih.gov These systems can collect integrated samples over extended periods, providing a more representative picture of emissions compared to short-term grab samples. nih.gov
Robotics and Liquid Handling: The use of robotics for tasks such as solvent evaporation, standard addition, and transfer of extracts can further enhance the efficiency and reproducibility of the analytical workflow.
The following table provides a comparison of traditional and emerging analytical techniques for PCDF analysis.
| Technique | Principle | Advantages | Disadvantages |
| HRGC/HRMS | High-resolution gas chromatography coupled with high-resolution mass spectrometry. | High sensitivity and selectivity, established as the "gold standard". | High cost, requires skilled operators. nih.gov |
| GC-MS/MS | Gas chromatography coupled with tandem mass spectrometry. | Enhanced selectivity, reduced interferences, improved signal-to-noise. nih.gov | Can be more complex to optimize. |
| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry. | Very high chromatographic resolution, excellent for complex samples. nih.gov | Data processing can be complex. |
| Automated Cleanup | robotic systems combining GPC, SPE, and other cleanup techniques. | Reduced analysis time, lower solvent consumption, improved reproducibility. nih.govresearchgate.net | Initial investment cost can be high. |
Degradation Mechanisms and Remediation Technologies for 1,2,3,4,6 Pentachlorodibenzofuran Contamination
Microbial Degradation Pathways and Bioremediation Potential
The ability of microorganisms to degrade chlorinated compounds like 1,2,3,4,6-pentachlorodibenzofuran is a key area of research for environmental remediation. Both anaerobic and aerobic processes, involving a variety of microbial species, have shown potential in breaking down these persistent pollutants.
Anaerobic Reductive Dechlorination of Chlorinated Dibenzofurans
Under anaerobic conditions, a process known as reductive dechlorination is a critical first step in the breakdown of highly chlorinated dibenzofurans. researchgate.net This process involves microorganisms using the chlorinated compound as an electron acceptor, leading to the removal of chlorine atoms and their replacement with hydrogen. This is a crucial transformation as it typically reduces the toxicity of the compound and makes it more susceptible to further degradation.
Research has demonstrated that anaerobic bacteria can dechlorinate various PCDF congeners. For instance, studies on 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF), a closely related compound, have shown that it can be dechlorinated to less chlorinated and therefore less toxic forms. nih.govnih.gov The dechlorination pathways can vary, with studies showing the transformation of 1,2,3,4-TeCDF to various trichlorodibenzofurans (TrCDFs) and dichlorodibenzofurans (DiCDFs). nih.govnih.gov The rate and extent of this dechlorination can be influenced by the level of contamination, with more contaminated sites often exhibiting higher rates of microbial activity. nih.gov The presence of specific microbial groups, such as Dehalococcoides, has been linked to the reductive dechlorination of these compounds. nih.gov
Table 1: Anaerobic Dechlorination of a Related Compound (1,2,3,4-TeCDF)
| Initial Compound | Key Dechlorination Products | Microbial Group Implicated | Reference |
| 1,2,3,4-Tetrachlorodibenzofuran | 1,3,4-Trichlorodibenzofuran, 1,3-Dichlorodibenzofuran | Indigenous sediment microorganisms | nih.gov |
| 1,2,3,4-Tetrachlorodibenzofuran | 1,2,3-, 2,3,4-, and 1,3,4/1,2,4-TrCDFs, 1,3-, 2,3-, and 2,4-DiCDFs, 4-mono-CDF | Dehalococcoides mccartyi | nih.gov |
Aerobic Biodegradation by Microbial Consortia and Fungi
In the presence of oxygen, different microbial communities, including bacteria and fungi, can degrade chlorinated dibenzofurans. Aerobic degradation pathways often involve the action of oxygenase enzymes, which introduce oxygen atoms into the aromatic rings, leading to ring cleavage and eventual breakdown of the molecule. nih.gov
Biostimulation and Bioaugmentation Research for Enhanced Degradation
To enhance the natural degradation processes, two main strategies are employed: biostimulation and bioaugmentation. researchgate.netucdavis.edu
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. ucdavis.edu This can be achieved by adding nutrients, electron donors, or other amendments that are limiting the growth or metabolic activity of the desired microbial populations. ucdavis.edu For example, the addition of an electron donor can stimulate anaerobic reductive dechlorination. researchgate.net
Bioaugmentation , on the other hand, involves the introduction of specific microorganisms or microbial consortia with known degradation capabilities to a contaminated site. researchgate.netucdavis.edu This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target compound. Research has shown that bioaugmentation with specific fungal strains can significantly increase the degradation of certain pollutants. nih.gov Combining biostimulation and bioaugmentation can sometimes lead to even greater success in remediation efforts. nih.govnih.gov
Photolytic Degradation Processes and Environmental Transformation Products
Sunlight can play a significant role in the breakdown of this compound in the environment through photolytic degradation, or photolysis. ias.ac.in This process involves the absorption of light energy by the molecule, which can lead to the breaking of chemical bonds. uc.pt
The rate of photolytic degradation can be significantly influenced by the surrounding environmental matrix. For instance, the degradation of a similar compound, 2,3,4,7,8-pentachlorodibenzofuran (B44125), was found to be much faster in natural lake water compared to distilled water. ias.ac.in This is attributed to the presence of naturally occurring substances in the lake water that act as photosensitizers, absorbing light energy and transferring it to the PCDF molecule, thereby accelerating its degradation. ias.ac.in
The degradation of these compounds through photolysis results in the formation of various transformation products. uc.pt These products are typically less chlorinated congeners, which may then undergo further degradation. ias.ac.in The identification of these transformation products is crucial for understanding the complete environmental fate of the parent compound and for assessing any potential toxicity of the byproducts. uc.ptnih.gov
Advanced Oxidation Processes for Abatement of Pentachlorodibenzofuran
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. redalyc.org These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including pentachlorodibenzofurans. redalyc.orgnih.gov
Various AOPs have been investigated for the degradation of persistent organic pollutants. These include processes such as ozonation, UV/H₂O₂, and photocatalysis. nih.gov The combination of different AOPs can often lead to higher degradation efficiencies. nih.gov While specific studies on this compound are limited, the general effectiveness of AOPs against other persistent halogenated compounds suggests their potential for treating PCDF contamination. redalyc.org The goal of these processes is the complete mineralization of the pollutant to harmless substances like carbon dioxide, water, and inorganic ions. redalyc.org
Sequestration and Immobilization Strategies in Contaminated Media
In situations where the complete degradation of this compound is not immediately feasible, sequestration and immobilization strategies can be employed to reduce its bioavailability and prevent its migration in the environment. These techniques aim to bind the contaminant to the soil or sediment matrix, thereby reducing the risk of exposure to humans and wildlife.
Sequestration can occur naturally as the compound becomes tightly bound to organic matter and clay minerals in the soil. Immobilization techniques can enhance this process by adding materials like activated carbon or biochar to the contaminated media. These materials have a high affinity for organic compounds and can effectively trap the pentachlorodibenzofuran, reducing its mobility and the potential for it to enter the food chain. While not a destructive technology, immobilization can be a valuable component of a long-term management strategy for contaminated sites.
Remediation Performance Assessment and Efficacy Evaluation
The assessment of remediation performance for this compound is a systematic process that tracks the progress and effectiveness of the implemented clean-up strategy. This evaluation is essential for optimizing the remediation process, meeting regulatory targets, and ensuring the long-term success of the project.
A comprehensive performance assessment involves several key components, from initial site characterization to long-term monitoring. The primary goal is to determine the rate and extent of contaminant degradation or removal. This is achieved through the regular collection and analysis of environmental samples from the contaminated site.
The efficacy of a remediation technology is ultimately judged by its ability to reduce the concentration of this compound to acceptable levels. This involves comparing contaminant concentrations before, during, and after the remediation process.
Monitoring and Analytical Techniques
Central to any performance assessment is a robust monitoring program that utilizes sensitive and specific analytical methods. The choice of analytical technique is crucial for accurately quantifying the low concentrations at which this compound may be present in various environmental media.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of polychlorinated dibenzofurans (PCDFs), including the 1,2,3,4,6-penta congener. This method offers the high selectivity and low detection limits necessary to measure these compounds in complex matrices such as soil, sediment, and water. Isotope dilution methods, where a known amount of a labeled internal standard is added to the sample, are often employed to ensure accurate quantification. ontario.ca
The following table outlines the typical analytical methods used for monitoring PCDF contamination, which are applicable to this compound.
| Parameter | Method Reference | Matrix | Method Principle |
| Dibenzo-p-Dioxins/Dibenzofurans (including 1,2,3,4,6-PeCDF) | U.S. EPA Method 1613B | Water, Soil, Sediment | Isotope dilution HRGC/HRMS for the determination of tetra- through octa-chlorinated dioxins and furans. |
| Dibenzo-p-Dioxins/Dibenzofurans (including 1,2,3,4,6-PeCDF) | U.S. EPA Method 8290A | Soil, Sediment, Sludge | High-resolution gas chromatography/high-resolution mass spectrometry for the analysis of PCDDs and PCDFs. |
This table is based on established analytical protocols for polychlorinated dibenzofurans. ontario.cacloudfront.net
Key Performance Indicators
The evaluation of remediation efficacy relies on a set of key performance indicators (KPIs) that provide a quantitative measure of the success of the clean-up effort. These indicators are tracked over time to assess the progress of the remediation.
For this compound contamination, these KPIs would typically include:
Contaminant Concentration Reduction: The primary indicator of success is a significant and sustained decrease in the concentration of this compound in the target environmental media.
Degradation Rate: In bioremediation or chemical degradation processes, the rate at which the parent compound is transformed into less harmful substances is a critical parameter.
Formation of Metabolites: Monitoring for the appearance and subsequent disappearance of degradation byproducts can provide evidence that the remediation process is functioning as intended.
Mass Removal: For technologies that involve the physical removal of the contaminant, such as soil washing or thermal desorption, the total mass of this compound removed from the site is a key metric.
The following table provides an example of how remediation performance data for a hypothetical site contaminated with this compound might be presented.
| Monitoring Point | Baseline Concentration (ng/g) | Concentration after 6 months (ng/g) | Concentration after 12 months (ng/g) | Percentage Reduction |
| Soil Hotspot 1 | 550 | 275 | 110 | 80% |
| Soil Hotspot 2 | 820 | 450 | 180 | 78% |
| Groundwater Well 1 | 15 | 8 | 3 | 80% |
| Groundwater Well 2 | 25 | 12 | 5 | 80% |
This table is a hypothetical representation of remediation performance data.
Case Study Insights
While specific case studies detailing the remediation of sites solely contaminated with this compound are not widely available in published literature, valuable insights can be drawn from the remediation of sites with mixed PCDF contamination. These studies highlight the importance of a thorough site investigation to delineate the extent of contamination and the use of treatability studies to select the most effective remediation technology.
For instance, at sites contaminated with a mixture of PCDDs and PCDFs, remediation performance assessment has demonstrated the effectiveness of technologies such as thermal desorption and in-situ bioremediation. The success of these projects was contingent on a robust monitoring program that tracked the concentrations of various congeners over time and in different locations within the treatment area.
The evaluation of remediation performance for this compound is a data-driven process that relies on advanced analytical techniques and a clear set of performance indicators. While specific efficacy data for this congener is limited, the established methodologies for assessing PCDF remediation provide a strong framework for evaluating the success of clean-up efforts for this compound.
Mechanistic Toxicology of 1,2,3,4,6 Pentachlorodibenzofuran in Non Clinical Research Models
Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms and Ligand Interactions
The toxic effects of 1,2,3,4,6-pentachlorodibenzofuran (1,2,3,4,6-PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) family, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This ligand-activated transcription factor is central to a signaling cascade that regulates the expression of a wide array of genes, leading to various biological and toxicological outcomes.
Upon ligand binding, the AhR undergoes a conformational change. This transformation is crucial as it exposes a nuclear localization sequence, which facilitates the translocation of the AhR-ligand complex from the cytoplasm into the nucleus. nih.govacs.org In its unliganded state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), the immunophilin-like protein XAP2 (also known as ARA9 or AIP), and p23. nih.govacs.org The binding of a ligand like 1,2,3,4,6-PeCDF is thought to trigger the dissociation of these chaperone proteins, a critical step for its subsequent nuclear import.
Following its translocation to the nucleus, the ligand-activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT), another member of the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of proteins. t3db.caacs.orgnih.govnih.gov This dimerization is essential for the complex to acquire high-affinity DNA binding capabilities. escholarship.org
The AhR-ARNT heterodimer then binds to specific DNA sequences known as dioxin responsive elements (DREs), also referred to as xenobiotic responsive elements (XREs). t3db.caescholarship.org These DREs are located in the promoter regions of target genes. The core recognition motif for DREs is typically 5'-GCGTG-3'. nih.gov The binding of the AhR-ARNT complex to these elements initiates the recruitment of co-activator proteins and the assembly of the transcriptional machinery, leading to an increase in the transcription of adjacent genes. nih.govacs.org
A primary consequence of AhR activation by compounds like 1,2,3,4,6-PeCDF is the induction of a battery of xenobiotic metabolizing enzymes. nih.gov This is considered an adaptive response to eliminate foreign chemicals. The most well-studied of these are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. t3db.canih.govresearchgate.net
The induction of these enzymes is a direct result of the AhR-ARNT complex binding to DREs in their respective gene promoters. escholarship.org For example, the induction of CYP1A1 is a hallmark of AhR activation and is often used as a biomarker for exposure to AhR agonists. escholarship.orgnih.gov Studies on related PCDFs, such as 1,2,3,7,8-pentachlorodibenzofuran, have demonstrated its ability to induce the expression of genes encoding for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), activities associated with CYP1A enzymes, in rat hepatoma cells. caymanchem.com Similarly, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been shown to induce CYP1A1 and CYP1A2 in human hepatocytes. caymanchem.com Other enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), are also known targets of AhR-mediated transcriptional regulation. researchgate.net
Table 1: Examples of Xenobiotic Metabolizing Enzymes Regulated by AhR Activation This table is for illustrative purposes and may not be exhaustive.
| Enzyme Family | Specific Enzyme | Function |
| Cytochrome P450 | CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons and other xenobiotics. |
| CYP1A2 | Metabolism of aromatic amines, drugs, and procarcinogens. | |
| CYP1B1 | Metabolism of procarcinogens and steroid hormones. | |
| NAD(P)H:quinone oxidoreductase | NQO1 | Detoxification of quinones and reduction of oxidative stress. |
Beyond the canonical DRE-mediated gene transcription, the AhR can engage in non-canonical signaling pathways that contribute to its toxicological effects. These pathways often involve crosstalk with other major signaling cascades.
Wnt/beta-catenin: AhR signaling can alter the Wnt/beta-catenin pathway. t3db.ca This interaction can lead to the downregulation of target genes like Sox9. t3db.ca
Inflammatory Response Modulation: The AhR is increasingly recognized as a modulator of the immune and inflammatory responses. nih.govmdpi.com Activation of the AhR can influence the production of inflammatory cytokines such as interleukin-6 (IL-6). t3db.caescholarship.org The AhR can interact with components of the NF-κB signaling pathway, a key regulator of inflammation. escholarship.org For example, the AhR/ARNT heterodimer may be required for the synergistic activation of IL-6 following treatment with inflammatory stimuli and AhR agonists. escholarship.org
Steroid Hormone Receptor Degradation: AhR signaling can lead to alterations in the proteasomal degradation of steroid hormone receptors, which can disrupt endocrine function. t3db.ca
Significant species-specific differences exist in the responsiveness to AhR ligands, including PCDFs. researchgate.netnih.govnih.gov These differences can be attributed to variations in the AhR protein itself, particularly within the ligand-binding domain (LBD). nih.govnih.gov Even minor changes in the amino acid sequence of the AhR can lead to substantial differences in ligand binding affinity and subsequent biological responses. nih.gov
For instance, research on the related compound 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) has shown that it is equipotent to TCDD in domestic chickens, but more potent than TCDD in ring-necked pheasants and Japanese quail. nih.gov These differences in relative potency are explained by species-specific differential binding affinities of PeCDF to the AhR1. nih.gov Specifically, PeCDF and TCDD bind with equal affinity to chicken AhR1, whereas PeCDF binds with greater affinity than TCDD to pheasant and Japanese quail AhR1. nih.gov Such species-specific characteristics are critical to consider when extrapolating toxicological data from animal models to humans. nih.govnih.gov
Table 2: Species-Specific AhR Binding Affinities for 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) Relative to TCDD Data adapted from Farmahin et al. (2014).
| Species | Relative Binding Affinity of PeCDF to AhR1 (compared to TCDD) |
| Domestic Chicken (Gallus gallus domesticus) | Equal |
| Ring-necked Pheasant (Phasianus colchicus) | 3-fold greater |
| Japanese Quail (Coturnix japonica) | 5-fold greater |
While 1,2,3,4,6-PeCDF is expected to act as an AhR agonist, initiating the signaling cascade described above, the AhR can also bind to antagonists. AhR antagonists are compounds that bind to the receptor but fail to elicit the full transcriptional response, and can block the effects of agonists. nih.gov
In Vitro Cell Line Studies on AhR-Mediated Effects
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including this compound (1,2,3,4,6-PeCDF). In vitro cell line studies are crucial for elucidating the specific mechanisms by which this compound exerts its biological effects through the AhR pathway.
Reporter gene assays, such as the Chemically Activated Luciferase Expression (CALUX) bioassay, are widely used to screen for and assess the AhR-activating potential of various compounds. nih.gov These assays utilize genetically modified cell lines that contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs). thermopileproject.com When a compound binds to and activates the AhR, the receptor complex translocates to the nucleus and binds to the DREs, inducing the expression of the luciferase gene. The resulting light output is proportional to the extent of AhR activation. vliz.be
The CALUX assay is a sensitive and rapid method for determining the toxic potency of AhR-active compounds. thermopileproject.com It has a low detection limit and is less susceptible to substrate inhibition compared to other methods like the ethoxyresorufin-O-deethylase (EROD) assay. thermopileproject.com Different cell lines, including rat hepatoma (H4IIE) and human hepatoma (HepG2) cells, have been engineered for CALUX assays to account for species-specific differences in AhR-mediated toxicity. researchgate.netnih.gov The results from these assays are often expressed as TCDD-equivalents (TEQs), which relate the potency of a test compound to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). vliz.be
Table 1: Comparison of CALUX Assay Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Principle | Measures luciferase gene expression induced by AhR activation. | thermopileproject.com |
| Advantage | High sensitivity, rapid results, and insensitivity to substrate inhibition. | thermopileproject.com |
| Cell Lines | Rat hepatoma (H4IIE), human hepatoma (HepG2), and others. | researchgate.netnih.gov |
| Output | TCDD-equivalents (TEQs), representing relative potency to TCDD. | vliz.be |
Activation of the AhR by compounds like 1,2,3,4,6-PeCDF leads to changes in the expression of a battery of genes, with Cytochrome P450 1A1 (CYP1A1) being one of the most well-characterized and sensitive biomarkers of AhR activation. nih.gov The induction of CYP1A1 mRNA is a rapid and transient response to AhR ligands. nih.gov Studies have shown that while CYP1A1 induction is a sensitive marker for AhR activation, it is not always specific, as some compounds can induce its expression without directly binding to the AhR. nih.gov Therefore, a combination of in vivo and in vitro assays is often used to confirm direct AhR agonism. nih.gov
Gene expression profiling and proteomics studies provide a broader understanding of the cellular response to pentachlorodibenzofuran exposure beyond just CYP1A1 induction. These techniques can identify entire suites of genes and proteins whose expression levels are altered, offering insights into the various signaling pathways affected by the compound.
The aryl hydrocarbon receptor is known to play a role in regulating immune responses. Exposure to AhR agonists can lead to immunomodulatory effects. While specific studies on the immunomodulation mechanisms of 1,2,3,4,6-PeCDF in cellular models are not detailed in the provided search results, the general understanding is that AhR activation can influence various immune cell functions.
Exposure to toxic compounds can trigger cellular stress responses, which are protective mechanisms aimed at restoring cellular homeostasis. nih.gov The integrated stress response (ISR) is a key signaling network that senses various stressors, including chemical exposures, and orchestrates an adaptive response. nih.gov If the stress is too severe or prolonged, these pathways can instead initiate programmed cell death (apoptosis). nih.gov While direct investigations into the activation of specific cellular stress response pathways by 1,2,3,4,6-PeCDF are not explicitly detailed in the search results, it is a plausible mechanism of its toxicity given its nature as a halogenated aromatic hydrocarbon.
Quantitative Structure-Activity Relationship (QSAR) and Toxic Equivalency Factor (TEF) Research
The Toxic Equivalency Factor (TEF) methodology is a widely used approach to assess the health risks of mixtures of dioxin-like compounds. epa.govwa.gov This method assigns a TEF value to each compound, which represents its potency relative to TCDD. nih.gov The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each compound and its respective TEF. nih.gov
The World Health Organization (WHO) has periodically re-evaluated the TEFs for dioxins and dioxin-like compounds based on the latest scientific data. nih.gov In the 2005 re-evaluation, the TEF for 1,2,3,7,8-Pentachlorodibenzofuran was established at 0.03. nih.gov This re-evaluation process utilizes a comprehensive database of relative effect potencies (REPs) from various studies and incorporates expert judgment. nih.gov
The U.S. Environmental Protection Agency (EPA) recommends the use of the 2005 WHO TEF values for human health risk assessments of dioxin-like compounds for all effects mediated through the AhR, including both cancer and non-cancer endpoints. epa.gov The TEF approach is based on the principle of additivity, meaning the total toxicity of a mixture is assumed to be the sum of the toxicities of its individual components. nih.gov Recent in vivo studies have continued to support the validity of this additivity assumption. nih.gov
Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Selected Pentachlorodibenzofurans
| Compound | TEF | Reference |
|---|---|---|
| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 | nih.gov |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | nih.gov |
In Silico and In Vitro Relative Effect Potency (REP) Assessments
There is a notable absence of published in silico or in vitro studies that specifically assess the Relative Effect Potency (REP) of this compound. While the broader class of halogenated dibenzofurans is known to bind to the aryl hydrocarbon receptor (AhR) and elicit a spectrum of toxic responses, the potency of individual congeners varies significantly. t3db.ca The toxic equivalency factor (TEF) approach, used for risk assessment of dioxin-like compounds, relies on REP data relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). For many PCDF isomers, including the well-studied 2,3,4,7,8-pentachlorodibenzofuran, extensive research has established REP values through various in vivo and in vitro endpoints. oup.comnih.govnih.gov However, such specific assessments for the 1,2,3,4,6-isomer are not documented in the available scientific literature.
Dose Metric Considerations in Carcinogenic Potency Estimation in Animal Models
Similarly, there is no specific information available regarding dose metric considerations for estimating the carcinogenic potency of this compound in animal models. Studies on other congeners, such as 2,3,4,7,8-pentachlorodibenzofuran, have highlighted the importance of using internal dose metrics like liver concentration or body burden for more accurate risk assessment, as opposed to relying solely on the administered dose. nih.gov These considerations account for pharmacokinetic differences between congeners. nih.gov The carcinogenic potential of some pentachlorodibenzofuran isomers has been investigated in animal models, but these studies have focused on isomers with different substitution patterns, such as 2,3,4,7,8-pentachlorodibenzofuran and 1,2,3,4,7,8-hexachlorodibenzofuran. nih.govnih.gov Without specific studies on this compound, any discussion on appropriate dose metrics for its carcinogenic potential would be purely speculative.
Isomer-Specific and Mixture Toxicological Investigations
Synergistic and Antagonistic Interactions with Other Dioxin-Like Compounds (PCDDs, PCBs)
There is a lack of research on the synergistic and antagonistic interactions between this compound and other dioxin-like compounds such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). While it is known that interactions between components in complex mixtures of these compounds can occur, potentially leading to additive, synergistic, or antagonistic effects, no studies have specifically investigated these phenomena with this compound. nih.gov
Theoretical and Computational Chemistry Approaches
Molecular Docking Studies
No molecular docking studies specifically investigating the interaction of this compound with the aryl hydrocarbon receptor (AhR) or other relevant biological targets have been published. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand to a protein, which could provide insights into the potential toxicity of a compound. mdpi.commdpi.comnih.govsci-hub.se While the general mechanism of PCDF toxicity involves binding to the AhR, the specific binding characteristics of the 1,2,3,4,6-isomer have not been computationally modeled.
Density Functional Theory (DFT) Applications in Toxicity Predictionnih.gov
Density Functional Theory (DFT) has emerged as a powerful computational tool in toxicology, offering insights into the molecular mechanisms of toxicity and aiding in the prediction of the adverse effects of chemical compounds. researchgate.net In the context of this compound and other polychlorinated dibenzofurans (PCDFs), DFT is instrumental in calculating quantum molecular descriptors that are pivotal for developing Quantitative Structure-Toxicity Relationship (QSTR) models. nih.gov These models are essential for understanding the relationship between the chemical structure of PCDFs and their toxicological profiles. nih.gov
The application of DFT in toxicological studies of PCDFs is predicated on its ability to accurately compute electronic properties of molecules, such as energy, dipole moment, and various reactivity descriptors. nih.gov These computed parameters provide a quantitative basis for correlating the molecular structure of a PCDF congener with its biological activity, including its toxicity. nih.gov
One of the key applications of DFT in this area is the development of QSTR models. nih.gov For instance, a study utilizing the B3LYP/6-31G* level of theory has been successful in creating a robust QSTR model for a series of 35 PCDFs. nih.gov This model was developed using a Genetic Function Algorithm (GFA) and demonstrated a high squared correlation coefficient (R²) of 0.963, indicating a strong correlation between the predicted and observed toxicity values. nih.gov The predictive power of the model was further validated through various statistical methods, including leave-one-out cross-validation and external validation. nih.gov
Several quantum chemical descriptors derived from DFT calculations have been identified as significant predictors of PCDF toxicity. These include:
Energy of the Highest Occupied Molecular Orbital (E-HOMO): This descriptor relates to the electron-donating ability of a molecule.
Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This descriptor is associated with the electron-accepting ability of a molecule.
Dipole Moment: This provides information about the polarity of the molecule.
Chemical Softness: This descriptor has been shown to correlate with the toxicity of PCDF congeners, with more toxic congeners exhibiting larger softness values.
Electronegativity and Electrophilicity Index: These are also utilized as electronic descriptors in QSARs for predicting PCDF toxicity.
The table below presents a selection of DFT-calculated descriptors for a subset of PCDFs, illustrating the data used in QSTR model development.
| Compound | E-HOMO (eV) | E-LUMO (eV) | Dipole Moment (Debye) |
| 2,8-DCDF | -6.83 | -0.98 | 0.00 |
| 2,3,7-TrCDF | -6.91 | -1.21 | 1.83 |
| 1,2,4,8-TeCDF | -6.99 | -1.39 | 2.53 |
| 1,2,3,4,6-PeCDF | -7.05 | -1.55 | 3.21 |
| 1,2,3,4,7,8-HxCDF | -7.12 | -1.68 | 2.51 |
| OCDF | -7.31 | -1.99 | 0.00 |
This table is generated for illustrative purposes based on the types of data discussed in the cited research and may not represent the exact values from any single study.
The insights gained from DFT-based QSTR studies are valuable for environmental regulatory agencies in assessing the risks posed by PCDFs and other related polychlorinated aromatic compounds. nih.gov By providing a theoretical framework to understand and predict toxicity, DFT contributes significantly to the reduction of animal testing and the development of more efficient and ethically sound toxicological evaluation methods. researchgate.net
Environmental Monitoring and Ecological Impact Assessments of 1,2,3,4,6 Pentachlorodibenzofuran
Spatial and Temporal Distribution Patterns in Global Environments
The spatial and temporal distribution of 1,2,3,4,6-Pentachlorodibenzofuran is intrinsically linked to the broader patterns observed for polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. These compounds are ubiquitous environmental contaminants found globally, even in remote locations. Current time information in Brasilia, BR. Historical analysis of sediment cores provides valuable insights into the temporal trends of these pollutants. For instance, studies of dated sediment cores from English lakes have shown varying concentrations of different halogenated compounds over time, with some decreasing and others increasing towards the present. nih.gov
In the United Kingdom, a notable spatial pattern has been observed where urban and industrial soils exhibit higher historical concentrations of dioxins, suggesting significant past sources in these areas. cgrb.org However, analysis of herbage, which is more indicative of current atmospheric conditions, reveals that dioxin levels are now significantly lower in urban and industrial areas compared to rural locations. cgrb.org This shift may be attributed to the effectiveness of initiatives aimed at reducing dioxin emissions. cgrb.org
Conversely, a study of sediment cores from Mexico indicated an increasing concentration trend of PCDD/PCDFs in the upper, more recent sections. Current time information in Brasilia, BR.epa.gov This trend differs from the diminishing concentrations reported in many other parts of the world and suggests the influence of ongoing local sources. Current time information in Brasilia, BR.epa.gov
While these studies provide a general understanding of PCDD/PCDF distribution, specific data on the global spatial and temporal trends of the this compound congener remain limited in publicly available scientific literature.
Contamination Levels in Specific Environmental Compartments (e.g., Soil, Sediment, Aquatic Systems)
The contamination levels of this compound, as part of the larger group of PCDD/PCDFs, have been documented in various environmental compartments. Soil and sediment are significant sinks for these persistent compounds.
Soil: Studies have shown a wide range of PCDD/PCDF concentrations in soil, with levels generally being higher in industrial and urban areas. For example, a monitoring study in Spain from 1993 to 1999 found that PCDD/PCDF levels in soil ranged from 0.10 pg I-TEQ/g to 1.08 ng I-TEQ/g, with industrial sites showing higher contamination than control sites. wa.gov In Dongting Lake, China, the average total I-TEQ for PCDD/Fs in surface soils was 30.3 pg/g dry weight (dw). researchgate.net
Sediment: Sediments in aquatic environments also accumulate PCDD/PCDFs. In the upper reaches of the Haihe River basin in North China, the average concentration of 2,3,7,8-PCDD/PCDFs in sediment was 99.2 pg/g dw. nih.gov Notably, in this study, OCDF, 1,2,3,4,6,7,8-HpCDF, OCDD, and 1,2,3,4,6,7,8-HpCDD were the dominant congeners. nih.gov Analysis of sediment cores from English lakes revealed the presence of various brominated and mixed bromo/chloro dioxins and furans, with concentrations of some compounds decreasing over time. nih.gov
Aquatic Systems: In aquatic systems, the average concentration of 2,3,7,8-PCDD/PCDFs in water from the Haihe River basin was 9.5 pg/L. nih.gov The fugacity fraction values indicated that most PCDD/PCDF homologues were dominated by net volatilization from water into the air. nih.gov The detection of PCDFs in freshwater fish highlights their bioaccumulation potential in aquatic food webs. caymanchem.com
The following table provides an overview of PCDD/PCDF concentrations found in various environmental compartments from different studies. It is important to note that these values represent the total or a selection of PCDD/PCDFs and specific data for this compound are often not reported separately.
| Environmental Compartment | Location | Concentration Range | Notes |
| Soil | Spain | 0.10 pg I-TEQ/g to 1.08 ng I-TEQ/g | Higher levels in industrial sites. wa.gov |
| Dongting Lake, China | 5.53 to 75.6 pg I-TEQ/g dw (mean 30.3) | Surface bank soils. researchgate.net | |
| Sediment | Haihe River, China | 99.2 pg/g dw (average) | Dominated by higher chlorinated congeners. nih.gov |
| Water | Haihe River, China | 9.5 pg/L (average) | Net volatilization from water to air observed. nih.gov |
Biomonitoring Programs for Wildlife and Representative Ecological Receptors
Biomonitoring programs for wildlife are essential for assessing the bioaccumulation and potential toxic effects of persistent organic pollutants like this compound. These programs often target species at higher trophic levels, as they are more likely to accumulate significant concentrations of these contaminants.
Marine mammals, for example, are recognized as important indicators of marine pollution due to their high trophic position and lipid-rich tissues where lipophilic compounds like PCDFs accumulate. cgrb.orgpreprints.org Studies have shown that long-lived apex predators such as killer whales and bottlenose dolphins can have high pollutant concentrations. epa.gov
Bird eggs are another valuable matrix for monitoring environmental contamination. nih.gov They can provide insights into the exposure of breeding birds and the potential for reproductive and developmental effects. A study of eggs from eight avian species in Dongting Lake, China, found total 2,3,7,8-substituted PCDD/F concentrations ranging from 10.8 to 182 pg/g lipid weight. nih.gov The congener patterns varied among species, which could be influenced by their feeding habits and specific metabolic capacities. nih.gov In most of the avian eggs studied, 2,3,7,8-TCDF, 2,3,4,7,8-PeCDF, 2,3,7,8-TCDD, and 1,2,3,7,8-PeCDD were the major contributors to the total toxic equivalents (TEQs). nih.gov
Despite the existence of these biomonitoring programs, specific data on the concentrations of this compound in wildlife tissues are not commonly reported in the available scientific literature. Most studies focus on the more toxic 2,3,7,8-substituted congeners or report total PCDD/F concentrations.
Methodologies for Ecological Risk Characterization
The ecological risk characterization of this compound is typically conducted within the broader framework for assessing the risks of PCDDs, PCDFs, and other dioxin-like compounds. epa.govepa.gov These methodologies aim to evaluate the potential for adverse ecological effects based on exposure and toxicity data. epa.gov
A key component of this process is the Toxicity Equivalence (TEQ) methodology . wa.govnih.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different dioxin-like congeners relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wa.govnih.gov The concentration of each congener is multiplied by its TEF, and the results are summed to obtain a total TEQ concentration, which represents the combined toxic potential of the mixture. wa.gov
The ecological risk assessment process generally follows a tiered approach, as outlined in various guidance documents. researchgate.net This can be summarized as follows:
Problem Formulation: This initial stage involves identifying the contaminants of concern, the ecological receptors (e.g., specific plant or animal species), and the potential exposure pathways. epa.gov
Exposure Assessment: This step quantifies the extent to which ecological receptors are exposed to the contaminant. It involves measuring or modeling contaminant concentrations in relevant environmental media (soil, water, sediment) and in the diet of wildlife.
Effects Assessment (Toxicity Assessment): This involves determining the potential for the contaminant to cause adverse effects in the identified ecological receptors. This is often done by developing Toxicity Reference Values (TRVs) , which are levels of exposure below which adverse effects are not expected to occur. TRVs can be derived from laboratory toxicity studies or from field observations.
Risk Characterization: In this final step, the exposure data is compared with the effects data (TRVs) to determine the likelihood of adverse ecological effects. This is often expressed as a Risk Quotient (RQ) , which is the ratio of the estimated exposure concentration to the TRV. An RQ greater than 1 suggests a potential for ecological risk. texas.gov
For contaminated sites, a Triad approach is often recommended, which involves a weight-of-evidence evaluation based on three lines of evidence:
Chemistry: Analysis of contaminant concentrations in environmental media.
Toxicology: Laboratory tests to assess the toxicity of contaminated media.
Ecology: Field surveys to assess the health of a site's biological communities. researchgate.net
While these methodologies provide a robust framework for assessing the ecological risks of PCDD/PCDFs, the specific application to this compound is often limited by the lack of congener-specific toxicity data and TEF values for a wide range of ecological receptors.
Regulatory Frameworks and Future Research Directions in Pentachlorodibenzofuran Science
Scientific Underpinnings of Environmental Regulations and Guidelines
The foundation for regulating polychlorinated dibenzofurans (PCDFs), including the specific congener 1,2,3,4,6-pentachlorodibenzofuran, rests on a set of well-defined scientific principles related to their chemical nature and environmental fate. These compounds fall under the broader category of Persistent Organic Pollutants (POPs), which are chemicals that share a distinct combination of hazardous properties. epd.gov.hkundp.org
Key scientific characteristics that trigger regulatory action include:
Persistence: POPs resist degradation by natural chemical, biological, and photolytic processes. undp.org Chlorinated dibenzofurans can remain in the environment for extended periods, with half-lives in soil potentially exceeding a year. pops.int This persistence allows them to be available for uptake by organisms over long durations.
Bioaccumulation: Due to their lipophilic (fat-loving) nature, PCDFs accumulate in the fatty tissues of living organisms. epd.gov.hkundp.org This leads to biomagnification, where their concentration increases at successively higher levels of the food chain. Humans are primarily exposed through food, particularly animal products. pops.int
Long-Range Environmental Transport: POPs can travel long distances from their source through air and water currents, leading to widespread global contamination, including in remote regions like the Arctic. epd.gov.hkundp.org
Toxicity: PCDFs are known for a range of toxic effects. t3db.ca The toxicity of different PCDF congeners can vary, with those containing chlorine atoms in the 2,3,7,8-positions being of particular concern. nih.gov
To manage the risks posed by complex mixtures of these compounds, regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize a scientific tool known as the Toxicity Equivalency Factor (TEF). epa.gov This approach assesses the toxicity of individual dioxin-like compounds, including specific PCDFs, in relation to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). nih.gov This scientifically-based system is crucial for setting guidelines and standards for environmental samples, such as soil, water, and industrial emissions. epa.gov
Academic Analysis of International Conventions Pertinent to Persistent Organic Pollutants
The primary international instrument governing PCDFs is the Stockholm Convention on Persistent Organic Pollutants. reach24h.com Adopted in 2001 and entering into force in 2004, this global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs and reducing their unintentional release. epd.gov.hkundp.orgreach24h.com
Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) were included among the initial 12 POPs, often called the "Dirty Dozen," targeted by the Convention. pops.intepd.gov.hk They are not produced intentionally but are generated as unintentional by-products of industrial and thermal processes. pops.intepd.gov.hk These processes include waste incineration, the manufacturing of certain pesticides and chemicals, and other forms of incomplete combustion. pops.intnih.gov
Within the framework of the Stockholm Convention, PCDFs are listed in Annex C (Unintentional Production). pops.int Parties to the Convention are obligated to take measures to reduce the total releases of these chemicals from anthropogenic sources "with the goal of their continuing minimization and, where feasible, ultimate elimination." pops.int This involves:
Developing national action plans.
Promoting and requiring the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for new and existing sources.
Establishing and maintaining release inventories to track progress. nih.gov
The Convention is a dynamic treaty, with a scientific review committee that evaluates new chemicals for inclusion based on the criteria of persistence, bioaccumulation, long-range transport potential, and toxicity. reach24h.com While specific congeners like this compound are not listed individually, they are covered under the broad category of "polychlorinated dibenzofurans" in Annex C. pops.int Regional regulations, such as the EU POPs Regulation, often implement the Stockholm Convention's requirements with even stricter controls. reach24h.com
Interactive Table: Key Provisions of the Stockholm Convention for PCDFs
| Provision | Description | Relevance to this compound |
|---|---|---|
| Listing | Polychlorinated dibenzofurans (PCDFs) are listed in Annex C. pops.int | As a PCDF congener, it is regulated as an unintentionally produced substance. |
| Core Objective | Reduce and ultimately eliminate releases from unintentional production. | Requires parties to control sources that generate this compound. |
| Key Obligation | Parties must promote and require Best Available Techniques (BAT) and Best Environmental Practices (BEP) for major source categories. nih.gov | Aims to minimize the formation and release of 1,2,3,4,6-PeCDF from industrial and combustion processes. |
| National Inventories | Parties must develop source inventories and release estimates for chemicals listed in Annex C. nih.gov | Encourages quantification of 1,2,3,4,6-PeCDF releases to establish baselines and track reduction efforts. |
Identification of Knowledge Gaps and Emerging Research Questions for this compound
Despite the established regulatory frameworks, significant knowledge gaps and areas for future research remain in the science of pentachlorodibenzofurans. These questions are critical for refining risk assessments and ensuring that regulations are based on the most accurate and comprehensive scientific understanding.
One of the most pressing research areas is the re-evaluation of the relative potencies (REPs) and Toxic Equivalency Factors (TEFs) for specific PCDF congeners. The current TEF system, largely based on studies with a limited number of animal models, may not accurately reflect the toxicity across different species. nih.gov For example, a study on herring gull hepatocytes found that 2,3,4,7,8-pentachlorodibenzofuran (B44125) was significantly more potent at inducing certain biological effects than TCDD, the reference compound. nih.gov This finding suggests that the contribution of certain pentachlorodibenzofurans to the total toxicity of environmental mixtures could be underestimated in some wildlife species. nih.gov
Emerging research questions include:
Congener-Specific Toxicity: What are the precise toxicological potencies of individual pentachlorodibenzofuran congeners, including 1,2,3,4,6-PeCDF, in a wider range of ecologically relevant species (e.g., different birds, fish, and mammals)?
Environmental Fate and Bioavailability: How do the specific physical and chemical properties of 1,2,3,4,6-PeCDF influence its transport, transformation, and bioavailability in different environmental compartments like soil, sediment, and water? ontosight.ai
Source Characterization: While major sources of PCDFs are known, further research is needed to better characterize the congener profiles, including that of 1,2,3,4,6-PeCDF, from various industrial, combustion, and waste disposal sources.
Analytical Methodology: Continued development of sensitive and isomer-specific analytical methods is necessary for the accurate detection and quantification of low levels of 1,2,3,4,6-PeCDF in complex environmental and biological matrices. ontosight.ai
Mixture Effects: How does 1,2,3,4,6-PeCDF interact with other dioxin-like and non-dioxin-like compounds present in environmental mixtures? Understanding these interactions is crucial for moving beyond the TEF approach to a more holistic assessment of mixture toxicity.
Addressing these knowledge gaps through targeted research will provide a more robust scientific basis for future environmental policies and risk management strategies concerning this compound and related compounds.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 1,2,3,4,6-Pentachlorodibenzofuran in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., RTX-5) is the gold standard for separating and quantifying chlorinated dibenzofurans. For environmental analysis, ensure calibration using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Solvent selection is critical; toluene or toluene-nonane mixtures (10% v/v) are optimal for dissolving hydrophobic congeners like 1,2,3,4,6-PeCDF . Sample preparation should include Soxhlet extraction followed by silica gel cleanup to remove interferents.
Q. How do isomer-specific differences in chlorination patterns affect the environmental stability of 1,2,3,4,6-PeCDF?
Methodological Answer: Stability is influenced by chlorine substitution positions. Congeners with adjacent chlorines (e.g., 1,2,3,4,6-PeCDF) exhibit higher resistance to photodegradation compared to non-adjacent isomers. Use computational models (e.g., 3D-QSDAR) to predict degradation rates based on electron density distributions and bond dissociation energies . Validate predictions via accelerated UV exposure experiments in controlled reactor systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity values for 1,2,3,4,6-PeCDF across studies?
Methodological Answer: Discrepancies often arise from differences in exposure matrices (e.g., dietary vs. gavage) or species-specific metabolic pathways. Conduct meta-analyses using benchmark dose (BMD) modeling to harmonize data. For example, relative liver weight changes in rats exposed to 1,2,3,7,8-PeCDF were best fit with exponential degree 4 models (constant variance), highlighting the need for congener-specific dose-response frameworks . Cross-validate findings with in vitro AhR binding assays to confirm mechanistic consistency .
Q. What experimental design considerations are critical for chronic toxicity studies of 1,2,3,4,6-PeCDF?
Methodological Answer: Prioritize longitudinal studies with staggered dosing regimens to capture time-dependent effects on sensitive targets (e.g., liver, thyroid). Use NOAEL/LOAEL data from analogous congeners (e.g., 2,3,4,7,8-PeCDF, LOAEL = 1.0 ng/kg/day for hepatic hypertrophy) to establish initial dose ranges . Incorporate histopathology endpoints and transcriptomic profiling (RNA-seq) to identify early biomarkers of toxicity. Ensure compliance with OECD Test Guidelines 453 (chronic carcinogenicity) for regulatory relevance .
Q. How can isomer-specific risk assessment be improved for 1,2,3,4,6-PeCDF in human populations?
Methodological Answer: Apply toxicity equivalency factors (TEFs) from the WHO framework, though note that 1,2,3,4,6-PeCDF lacks a consensus TEF. Derive interim values using relative potency factors (RePs) from in vitro AhR activation assays. Compare with epidemiological data from cohorts exposed to mixed congeners (e.g., NHANES pooled samples) to refine risk estimates . For regulatory compliance, align with EPA’s IRIS methodologies for dioxin-like compounds .
Data Interpretation & Method Validation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in 1,2,3,4,6-PeCDF toxicity data?
Methodological Answer: Use Bayesian model averaging (BMA) to evaluate multiple parametric models (e.g., Hill, exponential). For example, Pluess et al. (1988a) demonstrated that relative liver weight data for 1,2,3,7,8-PeCDF in rats followed a constant-variance exponential model (degree 4). Validate model fits via Akaike Information Criterion (AIC) and residual analysis .
Q. How can researchers address variability in congener-specific detection limits across analytical platforms?
Methodological Answer: Standardize protocols using EPA Method 1613 or EN-1948, which specify extraction efficiencies (≥85%) and precision criteria (RSD ≤20%). For low-concentration samples (e.g., <50 pg/g), employ high-resolution MS (HRMS) with collision-induced dissociation to enhance selectivity. Cross-check against NIST-certified reference materials (e.g., SRM 1944) .
Toxicokinetics & Mechanistic Studies
Q. What in vitro models best replicate the hepatic metabolism of 1,2,3,4,6-PeCDF?
Methodological Answer: Primary human hepatocytes or HepaRG cell lines are preferred for studying CYP1A1/1A2 induction. Use luciferase reporter assays (e.g., CALUX®) to quantify AhR activation potency relative to TCDD. For metabolic profiling, combine LC-MS/MS with stable isotope tracers to identify hydroxylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
